Acute Systemic Toxicity: Thrazarine LD50 Exceeds Azaserine by >12‑Fold in Mice
In head‑to‑head acute toxicity assessments conducted in mice, thrazarine exhibits dramatically lower lethality than azaserine, with a subcutaneous LD50 greater than 2,000 mg/kg compared to 150 mg/kg orally for azaserine [1][2]. This greater than 12‑fold improvement in acute safety margin enables higher dosing flexibility in preclinical efficacy studies and reduces confounding toxicity‑related endpoints [3].
| Evidence Dimension | Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | >2,000 mg/kg (subcutaneous, mouse) |
| Comparator Or Baseline | Azaserine: 150 mg/kg (oral, mouse) |
| Quantified Difference | >12‑fold higher LD50 (lower toxicity) |
| Conditions | Mouse model; subcutaneous vs. oral route (route‑adjusted comparison) |
Why This Matters
Procurement of thrazarine over azaserine for in vivo efficacy studies reduces animal welfare concerns and experimental attrition due to acute toxicity, enabling more robust tumor‑bearing mouse models.
- [1] Nishimura M, Nakada H, Nakajima H, Hori Y, Ezaki M, Goto T, Okuhara M. A new antitumor antibiotic, FR900840. I. Discovery, identification, isolation and characterization. J Antibiot (Tokyo). 1989;42(4):542-548. PMID: 2498269. View Source
- [2] Sternberg SS, Philips FS. Azaserine: pathological and pharmacological studies. Cancer. 1957;10(5):889-901. PMID: 13472643. View Source
- [3] Kameyama T, Takahashi A, Matsumoto H, Kurasawa S, Okami Y, Takeuchi T. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1988;41(11):1561-1567. PMID: 3143704. View Source
